molecular formula C16H16N2O2S B2844746 4-butoxy-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865545-79-5

4-butoxy-N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B2844746
CAS No.: 865545-79-5
M. Wt: 300.38
InChI Key: YNVRAXOJSMTOIX-UHFFFAOYSA-N
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Description

4-butoxy-N-(3-cyanothiophen-2-yl)benzamide is a synthetic organic compound characterized by the presence of a butoxy group, a cyanothiophene moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(3-cyanothiophen-2-yl)benzamide typically involves the reaction of 3-cyanothiophene-2-amine with 4-butoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions: 4-butoxy-N-(3-cyanothiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-cyanothiophen-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyanothiophene moiety may play a crucial role in binding to these targets, while the benzamide structure could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • 4-butoxy-N-(2-cyanothiophen-3-yl)benzamide
  • 4-butoxy-N-(3-cyanothiophen-2-yl)acetamide
  • 4-butoxy-N-(3-cyanothiophen-2-yl)benzenesulfonamide

Comparison: 4-butoxy-N-(3-cyanothiophen-2-yl)benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for further research .

Properties

IUPAC Name

4-butoxy-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-3-9-20-14-6-4-12(5-7-14)15(19)18-16-13(11-17)8-10-21-16/h4-8,10H,2-3,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVRAXOJSMTOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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